
D-Glyceric acid (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glyceric acid (sodium) is the sodium salt of D-Glyceric acid, a three-carbon sugar acid with the chemical formula C3H6O4. It is a chiral compound, meaning it has two enantiomers: D-Glyceric acid and L-Glyceric acid. D-Glyceric acid (sodium) is commonly used in organic synthesis and as a plant growth regulator. It is soluble in water and exhibits weak acidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Glyceric acid (sodium) can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant. The reaction proceeds as follows: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] This reaction can also be catalyzed using platinum-based catalysts under base-free conditions .
Industrial Production Methods
Industrial production of D-Glyceric acid (sodium) often involves biotechnological processes. Acetic acid bacteria, such as Gluconobacter frateurii, can transform glycerol into D-Glyceric acid under aerobic conditions. Optimization of initial glycerol concentration and aeration rate can yield more than 80 g/L of D-Glyceric acid . Another method involves the use of Escherichia coli engineered to produce D-Glyceric acid from D-Galacturonate .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glyceric acid (sodium) undergoes various chemical reactions, including:
Oxidation: Oxidation of glycerol to produce D-Glyceric acid.
Reduction: Reduction reactions involving its derivatives.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Nitric acid, platinum-based catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various organic reagents depending on the desired product.
Major Products Formed
Oxidation: D-Glyceric acid.
Reduction: Reduced derivatives of D-Glyceric acid.
Substitution: Various substituted glyceric acid derivatives.
Applications De Recherche Scientifique
D-Glyceric acid (sodium) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst or reducing agent.
Biology: Acts as a plant growth regulator, promoting plant growth.
Medicine: Investigated for its potential biological activities and therapeutic applications.
Industry: Used in the production of bio-related functional materials, such as surfactants and enzyme inhibitors
Mécanisme D'action
The mechanism by which D-Glyceric acid (sodium) exerts its effects involves its interaction with various molecular targets and pathways. In plants, it promotes growth by acting as a plant growth regulator. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glyceric acid: The enantiomer of D-Glyceric acid.
Tartronic acid: A related three-carbon sugar acid.
Glyceraldehyde: An intermediate in the oxidation of glycerol.
Uniqueness
D-Glyceric acid (sodium) is unique due to its specific chiral configuration and its ability to be produced biotechnologically. Its applications in organic synthesis, plant growth regulation, and bio-related materials make it a versatile compound .
Propriétés
Formule moléculaire |
C3H5NaO4 |
|---|---|
Poids moléculaire |
128.06 g/mol |
Nom IUPAC |
sodium;(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m1./s1 |
Clé InChI |
IUEMQUIQAPPJDL-HSHFZTNMSA-M |
SMILES isomérique |
C([C@H](C(=O)[O-])O)O.[Na+] |
SMILES canonique |
C(C(C(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)
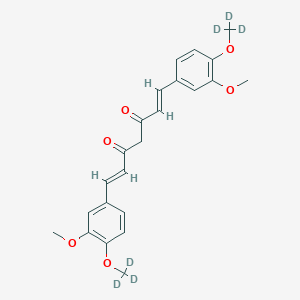
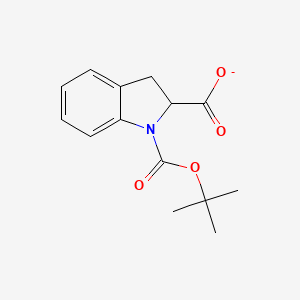
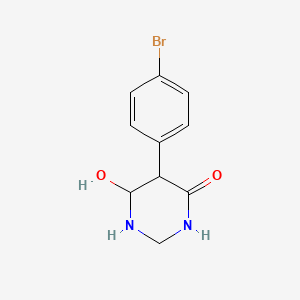

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)
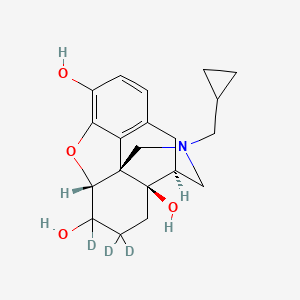

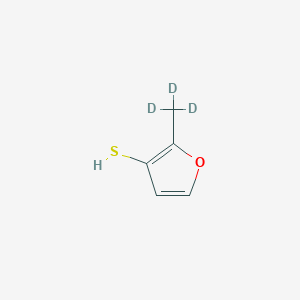



![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
